(+)-5-Ethyl-5-phenylhydantoin

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of "(+)-5-Ethyl-5-phenylhydantoin" and its derivatives involves multiple approaches, aiming to achieve specific configurations and substituents that might influence its biological activity. Notably, the synthesis of isomeric 3-phenyl-5-(pyridylmethylene)-2-thiohydantoins and their S-methylated derivatives provides insight into the chemical flexibility and the potential for generating bioactive molecules (Majouga et al., 2004).

Molecular Structure Analysis

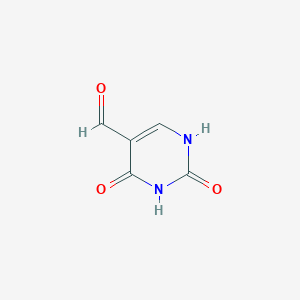

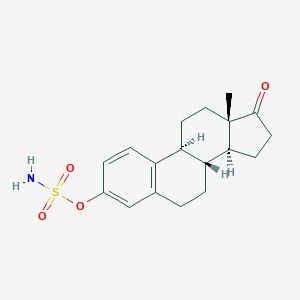

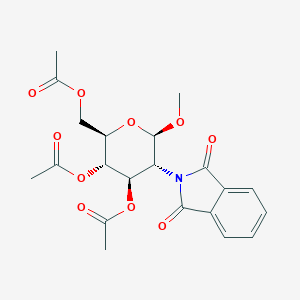

The molecular structure of "(+)-(S)-5-phenyl-5-ethyl-2,4-imidazolidinedione" or "(+)-(S)-5-phenyl-5-ethylhydantoin" has been detailed, revealing the smallest dihedral angle between the phenyl ring and the hydantoin ring among related anticonvulsants. This structural characteristic suggests a particular stability due to its hydrogen-bond network, contributing to its potential biological activity (Coquerel, Petit, & Robert, 1993).

Chemical Reactions and Properties

The chemical reactivity of "(+)-5-Ethyl-5-phenylhydantoin" encompasses a range of interactions, including its metabolism in biological systems. For instance, the metabolic fate of its derivatives in the dog has been studied, indicating processes like N-dealkylation and hydroxylation, which are crucial for understanding its pharmacokinetics and potential toxicity (Dudley, Bius, & Butler, 1970).

Physical Properties Analysis

The study of "(+)-5-Ethyl-5-phenylhydantoin" and its derivatives under different solvent conditions has provided insights into their solvation characteristics, which are essential for predicting their behavior in biological systems. For example, the solvatochromic effects observed in various derivatives indicate how solvent polarity affects their spectral properties and, by extension, their interaction with biological molecules (Hmuda et al., 2011).

Chemical Properties Analysis

The chemical properties of "(+)-5-Ethyl-5-phenylhydantoin" are influenced by its structural conformation and the nature of its substituents. Investigations into its reactions with halogenated compounds and anthranilic acid highlight the compound's versatility in forming various derivatives, which could be pivotal in enhancing its pharmacological profile (El-Din, Elsharabasy, & Hassan, 2006).

Applications De Recherche Scientifique

Hypolipidemic Agent in Rodents : Both S-(+) and R-(-) enantiomers of 5-ethyl-5-phenylhydantoin significantly reduce serum cholesterol and triglyceride levels, approximately by 40%. These enantiomers also block enzymes involved in the de novo synthetic pathway of lipids (Hall et al., 1987).

Antiepileptic and Hypolipidemic Activity : 5-ethyl-5-phenylhydantoin, among other 5-phenylhydantoins, has been noted to lower serum cholesterol and triglycerides in mice, showing its potential as an antiepileptic and hypolipidemic agent (Maguire et al., 1985).

Gas Chromatographic Analysis : This compound is used in the gas chromatographic analysis of phenytoin, mephenytoin, and their metabolites, indicating its importance in analytical chemistry (Sagher et al., 1978).

Anticonvulsant Activity : Derivatives of 5-ethyl-5-phenylhydantoin exhibit anticonvulsant activity, particularly effective against maximal electroshock seizures (Vida et al., 1975).

Stability in Homochiral Packing : The compound has a small dihedral angle and a hydrogen-bond network, suggesting particular stability in its homochiral packing, which is significant in the field of crystallography (Coquerel et al., 1993).

Pharmacokinetic Studies : The method developed for analyzing phenytoin in plasma and urine using high-performance liquid chromatography (HPLC) indicates its use in pharmacokinetic studies (Maya et al., 1992).

Propriétés

IUPAC Name |

(5S)-5-ethyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTWZFJEMMUFLC-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318015 | |

| Record name | (+)-Nirvanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-5-Ethyl-5-phenylhydantoin | |

CAS RN |

65567-34-2 | |

| Record name | (+)-Nirvanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65567-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-5-phenylhydantoin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065567342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Nirvanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65567-34-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-5-PHENYLHYDANTOIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O271Z1Q5G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of d-Nirvanol?

A: d-Nirvanol has a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol. []

Q2: Is there spectroscopic data available for d-Nirvanol?

A: Yes, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been used to elucidate the structure of d-Nirvanol and its derivatives. []

Q3: How is d-Nirvanol metabolized in the body?

A: d-Nirvanol is primarily metabolized in the liver. A major metabolic pathway involves aromatic hydroxylation, leading to the formation of 5-(4-hydroxyphenyl)-5-ethylhydantoin (4-OH-PEH), which is subsequently conjugated and excreted. [, , ]

Q4: Is there a difference in metabolism between the enantiomers of Nirvanol?

A: Yes, studies show significant stereoselectivity in the metabolism of Nirvanol enantiomers. d-Nirvanol is metabolized at a slower rate than its l-enantiomer and undergoes minimal aromatic hydroxylation. [, ]

Q5: What is the half-life of d-Nirvanol in humans?

A: The half-life of d-Nirvanol in humans ranges from 77.7 to 175.8 hours and shows a strong correlation with creatinine clearance, suggesting renal excretion as a primary elimination route. []

Q6: Does d-Nirvanol induce or inhibit any drug-metabolizing enzymes?

A: While specific data on d-Nirvanol's enzyme induction or inhibition is limited, its parent compound, mephenytoin, is known to be metabolized by CYP2C19, a cytochrome P450 enzyme. [, ] This suggests potential for interaction with drugs metabolized by the same enzyme.

Q7: Has d-Nirvanol been investigated for hypolipidemic activity?

A: Yes, studies in rodents have shown that both d-Nirvanol and l-Nirvanol possess hypolipidemic properties, reducing serum cholesterol and triglyceride levels. They appear to achieve this effect by blocking enzymes involved in lipid synthesis and enhancing lipid clearance. []

Q8: What analytical techniques are used to quantify d-Nirvanol?

A: Gas chromatography (GC) [, , , ] and high-performance liquid chromatography (HPLC) [, ] coupled with mass spectrometry are commonly used for the detection and quantification of d-Nirvanol and its metabolites in biological samples.

Q9: What is the historical context of Nirvanol in medicine?

A: Nirvanol was one of the first hydantoin derivatives investigated for its therapeutic potential. It was initially used to treat chorea, but its use declined due to its narrow therapeutic index and the occurrence of adverse effects, specifically "Nirvanol sickness." [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)